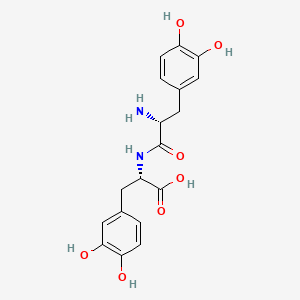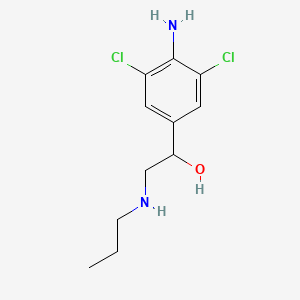
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol is an organic compound with a complex structure that includes amino, chloro, and propylamino groups attached to a benzenemethanol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable benzene derivative, followed by the introduction of the amino group through nucleophilic substitution. The propylamino group is then added via reductive amination, and the final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The propylamino group can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Clenbuterol: A compound with a similar structure but different functional groups.
4-Amino-3,5-dichloropyridine: Another compound with similar chloro and amino groups but a different core structure.
Uniqueness
4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
38339-10-5 |
|---|---|
分子式 |
C11H16Cl2N2O |
分子量 |
263.16 g/mol |
IUPAC 名称 |
1-(4-amino-3,5-dichlorophenyl)-2-(propylamino)ethanol |
InChI |
InChI=1S/C11H16Cl2N2O/c1-2-3-15-6-10(16)7-4-8(12)11(14)9(13)5-7/h4-5,10,15-16H,2-3,6,14H2,1H3 |
InChI 键 |
IFBFPELKOBCCTN-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


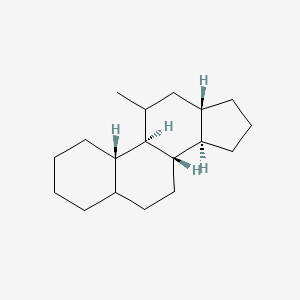
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)
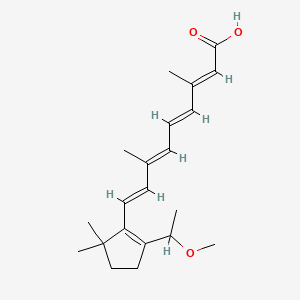
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)


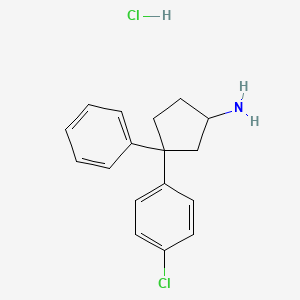
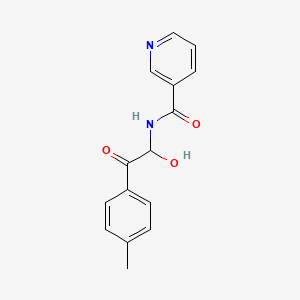
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)


